![molecular formula C17H19N3OS B5835792 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as PTC-209, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential anticancer agent in 2009 and has since been the subject of numerous studies due to its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer.
Mecanismo De Acción
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide works by binding to BMI-1 and preventing its interaction with other proteins that are necessary for its activity. This prevents BMI-1 from functioning properly and inhibits its ability to promote the growth and survival of cancer cells. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of BMI-1, as well as other proteins that are involved in cancer cell growth and survival. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis in cancer cells, which can lead to their death. In animal studies, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been found to reduce tumor growth and increase survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide is its specificity for BMI-1. This means that it is less likely to have off-target effects than other cancer drugs that target multiple proteins. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to be effective in animal models of cancer, which suggests that it may be effective in humans as well.
One limitation of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide may have limited effectiveness in cancers that do not overexpress BMI-1.
Direcciones Futuras
There are a number of potential future directions for research on 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide and other cancer drugs. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide in humans.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The process typically begins with the reaction of 2-chloronicotinic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with carbon disulfide to form the carbonothioyl group, which is subsequently reacted with 4-tert-butylaniline to form 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have potential applications in cancer research, particularly in the treatment of leukemia, breast cancer, and glioblastoma. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By inhibiting the activity of BMI-1, 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has the potential to slow or even halt the growth of cancer cells.
Propiedades
IUPAC Name |
4-tert-butyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)13-9-7-12(8-10-13)15(21)20-16(22)19-14-6-4-5-11-18-14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMVWPSHSVXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.